N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
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Description
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H19NO6S2 and its molecular weight is 469.53. The purity is usually 95%.
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Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, also known by its CAS number 946297-47-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H21NO5S, with a molecular weight of 431.5 g/mol. The compound features a chromene core, a methoxybenzenesulfonyl group, and a thiophene moiety, which contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to interact with acetylcholinesterase and other enzymes linked to neurodegenerative diseases .
- Receptor Modulation : It is hypothesized that the compound can modulate receptor activities, particularly G protein-coupled receptors (GPCRs), which play crucial roles in various signaling pathways within cells .
- Gene Expression Influence : The compound may affect the expression of genes associated with critical cellular processes, potentially impacting cell proliferation and apoptosis.
Biological Activities
Preliminary studies indicate that this compound exhibits several significant biological activities:
- Antitumor Activity : Compounds with similar structures have demonstrated antitumor properties through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.
- Antimicrobial Properties : The presence of the sulfonamide group suggests potential antimicrobial activity, which is common among sulfonamide derivatives .
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, the compound may provide neuroprotective benefits, particularly in conditions like Alzheimer's disease .
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit cancer cell lines, suggesting potential for development as an anticancer agent. For example, studies on related thiophene compounds have indicated significant cytotoxic effects against various cancer cell lines.
- Molecular Docking Studies : Computational studies using molecular docking techniques have revealed that the compound can effectively bind to active sites on target enzymes and receptors, supporting its potential as a therapeutic agent .
- Pharmacokinetics and Toxicology : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics. However, further toxicological assessments are necessary to evaluate safety profiles before clinical application.
Comparative Analysis
Property/Activity | This compound | Related Compounds |
---|---|---|
Molecular Weight | 431.5 g/mol | Varies by structure |
Antitumor Activity | Yes | Yes |
Antimicrobial Activity | Potentially | Common in sulfonamides |
Neuroprotective Effects | Possible | Common in similar compounds |
Enzyme Inhibition | Yes | Yes |
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6S2/c1-29-16-8-10-17(11-9-16)32(27,28)21(20-7-4-12-31-20)14-24-22(25)18-13-15-5-2-3-6-19(15)30-23(18)26/h2-13,21H,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMZWKWEIKYWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.